3,6-Dihydropyridine-1(2H)-carbonyl chloride
Overview
Description
3,6-Dihydropyridine-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C6H8ClNO. It is primarily used in organic synthesis and research applications. This compound is known for its utility in the synthesis of various intermediates and small molecules, which are important in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydropyridine-1(2H)-carbonyl chloride typically involves the reaction of 3,6-dihydropyridine with suitable chlorinating agents under controlled conditions. Common chlorinating agents include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the chlorination reactions and to ensure consistent product quality. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydropyridine-1(2H)-carbonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield pyridine derivatives or carboxylic acids.
Reduction: Reduction reactions can produce dihydropyridine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
3,6-Dihydropyridine-1(2H)-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other chemical products. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and intermediates for pharmaceuticals.
Industry: Applied in the production of materials and chemicals for industrial use.
Mechanism of Action
3,6-Dihydropyridine-1(2H)-carbonyl chloride is similar to other dihydropyridine derivatives, such as 1,2,3,6-tetrahydropyridine and 3,6-dihydro-2H-pyridine. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity profile and its utility in organic synthesis.
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine
3,6-Dihydro-2H-pyridine
tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate
Benzyl 3,6-dihydropyridine-1(2H)-carboxylate
Properties
IUPAC Name |
3,6-dihydro-2H-pyridine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-4-2-1-3-5-8/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCJYKWRLJQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517998 | |
Record name | 3,6-Dihydropyridine-1(2H)-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40240-41-3 | |
Record name | 3,6-Dihydropyridine-1(2H)-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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